but-2-ynedinitrile
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Overview
Description
but-2-ynedinitrile, also known as this compound, is a compound of carbon and nitrogen with the chemical formula C4N2. It has a linear molecular structure, N≡C−C≡C−C≡N, with alternating triple and single covalent bonds. This compound can be viewed as acetylene with the two hydrogen atoms replaced by cyanide groups. At room temperature, dicyanoacetylene is a clear liquid. It is known for its high endothermic heat of formation, which allows it to burn in oxygen with a bright blue-white flame at extremely high temperatures .
Preparation Methods
but-2-ynedinitrile can be synthesized through several methods:
Graphite and Nitrogen Gas Method: By passing nitrogen gas over a sample of graphite heated to temperatures between 2,673 and 3,000 K, dicyanoacetylene can be produced.
Dihaloacetylene and Cyanide Salt Reaction: Another method involves the reaction between a dihaloacetylene and a cyanide salt.
Industrial Production:
Chemical Reactions Analysis
but-2-ynedinitrile undergoes various chemical reactions:
Diels-Alder Reactions: Due to the electron-withdrawing nature of the cyanide groups, dicyanoacetylene is a powerful dienophile and is useful in Diels-Alder reactions with unreactive dienes.
Combustion: It burns in oxygen with a bright blue-white flame at a temperature of 5,260 K, the hottest flame in oxygen.
Scientific Research Applications
but-2-ynedinitrile has several scientific research applications:
Mechanism of Action
but-2-ynedinitrile is highly reactive and readily undergoes chemical reactions with other molecules. It can act as a strong oxidizing agent, reacting with reducing agents to produce highly reactive intermediates. It can also react with other molecules to form complex organic compounds. The molecular targets and pathways involved in these reactions are primarily driven by the electron-withdrawing nature of the cyanide groups, which makes dicyanoacetylene a powerful dienophile .
Comparison with Similar Compounds
but-2-ynedinitrile can be compared with other similar compounds:
Cyanogen (N≡C−C≡N): Both compounds contain cyanide groups, but cyanogen has a simpler structure with only two carbon atoms.
Diacetylene (H−C≡C−C≡C−H): Diacetylene has a similar linear structure but lacks the cyanide groups, making it less reactive in certain types of chemical reactions.
Cyanoacetylene (H−C≡C−C≡N): This compound is similar to dicyanoacetylene but has only one cyanide group, making it less reactive in Diels-Alder reactions.
This compound’s unique structure and reactivity make it a valuable compound in various scientific research fields, particularly in astrochemistry and organic synthesis.
Properties
CAS No. |
1071-98-3 |
---|---|
Molecular Formula |
C4N2 |
Molecular Weight |
76.06 g/mol |
IUPAC Name |
but-2-ynedinitrile |
InChI |
InChI=1S/C4N2/c5-3-1-2-4-6 |
InChI Key |
ZEHZNAXXOOYTJM-UHFFFAOYSA-N |
SMILES |
C(#CC#N)C#N |
Canonical SMILES |
C(#CC#N)C#N |
melting_point |
20.5 °C |
1071-98-3 | |
Synonyms |
but-2-ynedinitrile |
Origin of Product |
United States |
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